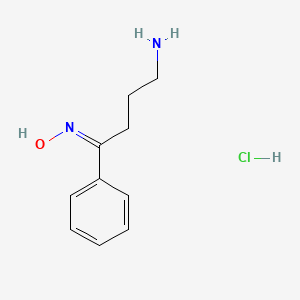
3-Methoxy-2-phenylmethoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-phenylmethoxypropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a derivative of phenylpropanoic acid and is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-phenylmethoxypropanoic acid is not fully understood, but it is thought to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by 3-Methoxy-2-phenylmethoxypropanoic acid may contribute to its anti-inflammatory and analgesic effects. NF-κB is a transcription factor that is involved in the regulation of genes that are important in inflammation and immune responses. 3-Methoxy-2-phenylmethoxypropanoic acid may modulate the NF-κB signaling pathway, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-Methoxy-2-phenylmethoxypropanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3-Methoxy-2-phenylmethoxypropanoic acid has also been shown to increase the levels of antioxidants, such as glutathione and catalase, which could contribute to its neuroprotective effects. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-2-phenylmethoxypropanoic acid has several advantages for lab experiments. It is readily available, and its synthesis method is efficient and cost-effective. 3-Methoxy-2-phenylmethoxypropanoic acid is also soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, 3-Methoxy-2-phenylmethoxypropanoic acid has some limitations for lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 3-Methoxy-2-phenylmethoxypropanoic acid. One area of research is the development of 3-Methoxy-2-phenylmethoxypropanoic acid derivatives that have improved potency and selectivity for specific targets. Another area of research is the investigation of the safety and efficacy of 3-Methoxy-2-phenylmethoxypropanoic acid in humans. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 3-Methoxy-2-phenylmethoxypropanoic acid could be investigated for its potential in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Méthodes De Synthèse
3-Methoxy-2-phenylmethoxypropanoic acid can be synthesized through the reaction of phenylpropanoic acid with methanol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of 3-Methoxy-2-phenylmethoxypropanoic acid is around 80%, making this synthesis method efficient and cost-effective.
Applications De Recherche Scientifique
3-Methoxy-2-phenylmethoxypropanoic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-Methoxy-2-phenylmethoxypropanoic acid has also been investigated for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has been studied for its potential in treating cancer and diabetes.
Propriétés
IUPAC Name |
3-methoxy-2-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-8-10(11(12)13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKHRMXYSJVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-phenylmethoxypropanoic acid | |
CAS RN |
1697814-42-8 |
Source


|
| Record name | 2-(benzyloxy)-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2947784.png)



![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine](/img/structure/B2947789.png)

![4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947791.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)
![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)




